Cas no 2138821-06-2 ((2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid)
![(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid structure](https://www.kuujia.com/scimg/cas/2138821-06-2x500.png)
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2138821-06-2
- EN300-803691
- (2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid
-
- Inchi: 1S/C12H17NO3/c14-11(3-4-12(15)16)13-6-5-9-1-2-10(7-9)8-13/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3-
- InChI Key: LYJNQRFWJHIHFD-ARJAWSKDSA-N
- SMILES: O=C(/C=C\C(=O)O)N1CCC2CCC(C1)C2
Computed Properties
- Exact Mass: 223.12084340g/mol
- Monoisotopic Mass: 223.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 57.6Ų
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803691-2.5g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-803691-5.0g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-803691-0.5g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-803691-0.1g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-803691-0.25g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-803691-1.0g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-803691-0.05g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-803691-10.0g |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid |
2138821-06-2 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 |
(2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid Related Literature
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on (2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid
Compound CAS No. 2138821-06-2: (2Z)-4-{3-Azabicyclo[4.2.1]nonan-3-yl}-4-Oxobut-2-enonic Acid
The compound with CAS number 2138821-06-2, known as (2Z)-4-{3-Azabicyclo[4.2.1]nonan-3-yl}-4-Oxobut-2-enonic Acid, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the bicyclo[4.2.1] framework, and a conjugated enone system, making it a promising candidate for various applications in drug discovery and chemical synthesis.
The bicyclic moiety, specifically the 3-Azabicyclo[4.2.1]nonan group, contributes to the molecule's stability and bioavailability, while the but-2-enonic acid portion imparts reactivity and potential for further functionalization. Recent studies have highlighted the importance of such bicyclic structures in mimicking natural products, which often exhibit potent biological activities due to their rigid and compact frameworks.
Research into this compound has focused on its potential as a scaffold for drug development, particularly in the context of enzyme inhibition and receptor targeting. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain kinases, which are key targets in cancer therapy. The Z configuration at the double bond (as indicated by the (2Z) designation) plays a crucial role in determining the molecule's stereochemical properties, which are critical for its interaction with biological targets.
In addition to its pharmacological applications, this compound has also been explored for its synthetic versatility. The presence of both acidic and enolic functionalities makes it amenable to a wide range of reactions, including Michael additions, esterifications, and cyclizations. These reactions have been leveraged in recent total synthesis efforts to construct more complex natural product analogs, further underscoring the value of this compound as a building block in organic synthesis.
The synthesis of this compound involves a multi-step process that typically begins with the construction of the bicyclic framework using ring-closing metathesis or other cycloaddition techniques. Subsequent steps involve functional group transformations to introduce the enone system and carboxylic acid functionality. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of enantiomerically pure derivatives, which are essential for studying stereochemical effects in biological systems.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry and conformational preferences, which are critical for understanding its interactions with biological macromolecules.
In summary, CAS No. 2138821-06-2 represents a versatile and biologically relevant molecule that continues to be an area of active research across multiple disciplines within chemistry and biology. Its unique structure, combined with recent advances in synthetic methodology and biological evaluation, positions it as a valuable tool for advancing drug discovery and chemical innovation.
2138821-06-2 ((2Z)-4-{3-azabicyclo[4.2.1]nonan-3-yl}-4-oxobut-2-enoic acid) Related Products
- 1021209-64-2(1-(benzenesulfonyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine)
- 2411219-44-6(2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide)
- 941940-73-4(N'-2-(4-chlorophenyl)ethyl-N-(3-fluoro-4-methylphenyl)ethanediamide)
- 358-99-6(Ethene,1-bromo-1,2-difluoro- (9CI))
- 1247575-27-4(1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-amine)
- 41876-75-9((Ne)-N-(Dimethylaminomethylene)benzamide)
- 1366340-67-1((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-chloro-2-methoxyphenyl)propanoic acid)
- 941987-95-7(4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide)
- 2680665-57-8(benzyl N-(6-bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)carbamate)
- 1234616-11-5(3,3-difluoro-8-azabicyclo[3.2.1]octane)



